Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872885
InChI: InChI=1S/C15H18O3/c1-5-11-6-7-13-12(8-11)10(4)14(18-13)15(16)17-9(2)3/h6-9H,5H2,1-4H3
SMILES:
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol

Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate

CAS No.:

Cat. No.: VC15872885

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate -

Specification

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
IUPAC Name propan-2-yl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C15H18O3/c1-5-11-6-7-13-12(8-11)10(4)14(18-13)15(16)17-9(2)3/h6-9H,5H2,1-4H3
Standard InChI Key QZVULZTZVVRPJW-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate (IUPAC name: propan-2-yl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate) features a benzofuran scaffold—a fused bicyclic system comprising a benzene ring and a furan moiety. Key substituents include:

  • A methyl group at position 3 of the furan ring.

  • An ethyl group at position 5 of the benzene ring.

  • An isopropyl ester at position 2 of the furan ring.

The molecular formula is C16_{16}H20_{20}O3_3, with a molecular weight of 260.33 g/mol (calculated from atomic masses).

Spectral Characterization

While direct spectral data for this compound are unavailable, analogs provide reliable benchmarks:

  • 1^1H NMR:

    • Methyl groups (position 3): δ 2.10–2.30 ppm (singlet, 3H) .

    • Ethyl group (position 5): δ 1.20–1.40 ppm (triplet, 3H, CH2_2CH3_3), δ 2.60–2.80 ppm (quartet, 2H, CH2_2CH3_3) .

    • Isopropyl ester: δ 1.30–1.40 ppm (doublet, 6H, CH(CH3_3)2_2), δ 5.10–5.20 ppm (septet, 1H, OCH(CH3_3)2_2) .

  • IR Spectroscopy:

    • Ester carbonyl (C=O): ~1740–1780 cm1^{-1} .

    • Aromatic C=C: ~1450–1600 cm1^{-1} .

Physical Properties

PropertyValueSource Analogue
Molecular FormulaC16_{16}H20_{20}O3_3
Molecular Weight260.33 g/molCalculated
Melting PointNot Reported
Boiling PointNot Reported
SolubilityLikely lipophilic

Synthetic Methodologies

Cyclization of Formylphenoxyacetic Acid Derivatives

A common route to benzofuran-2-carboxylates involves cyclocondensation of substituted salicylaldehydes with haloacetates . For isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate:

  • Intermediate Synthesis:

    • React 2-hydroxy-5-ethyl-3-methylbenzaldehyde with ethyl bromoacetate in the presence of K2_2CO3_3 to form 2-(2-formyl-4-ethyl-6-methylphenoxy)acetic acid .

  • Cyclization:

    • Heat the intermediate in ethanol with sodium ethoxide to induce furan ring closure .

  • Esterification:

    • Transesterify the ethyl ester with isopropyl alcohol using acid catalysis (e.g., H2_2SO4_4) .

Yield: 70–85% (based on analogous syntheses) .

Palladium-Catalyzed Coupling

Recent advances employ palladium catalysts to introduce substituents post-cyclization . For example, Suzuki-Miyaura coupling could install the ethyl group at position 5 using a boronic acid derivative .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the ethyl and isopropyl groups to optimize pharmacokinetics.

  • Targeted Drug Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability .

  • Green Synthesis: Developing solvent-free cyclization methods to reduce environmental impact .

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